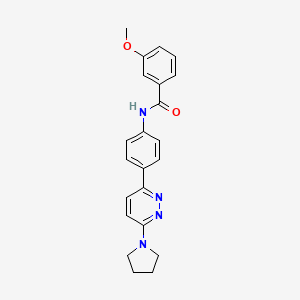

3-methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C22H22N4O2 and its molecular weight is 374.444. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 3-methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide has been a subject of interest in the field of organic chemistry, particularly in the synthesis of complex molecules. For instance, research on enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate illustrates the utility of N-methoxy-N-methylamide derivatives in the preparation of complex molecular structures, showcasing the compound's relevance in synthetic organic chemistry (Calvez, Chiaroni, & Langlois, 1998). Additionally, the synthesis of (S)-BZM, (R)-BZM, and (S)-IBZM for the preparation of (S)-123I-IBZM highlights the compound's role in synthesizing precursors for radiopharmaceuticals, offering insights into its potential applications in medical imaging and diagnostics (Bobeldijk et al., 1990).

Reactions with Amines

Studies on the reactions of 3-alkoxy- and 3-alkylthio-benzo[b]thiophen 1,1-dioxides with morpholine, piperidine, and pyrrolidine shed light on the compound's reactivity towards different amines. Such research demonstrates its versatility in chemical transformations, leading to a variety of products depending on the reacting amine, indicating its utility in the synthesis of heterocyclic compounds (Buggle, McManus, & O'sullivan, 1978).

Antimicrobial and Antiproliferative Activities

The exploration of novel heterocycles, including reactions with nitrogen nucleophiles, highlights the compound's potential in creating derivatives with significant antimicrobial and anticancer activity. Such studies are crucial for discovering new therapeutic agents, demonstrating the compound's relevance in medicinal chemistry and drug discovery (Fahim et al., 2021).

Structural and Electronic Properties

Research on the molecular structure and electronic properties of related pyridylindolizine derivatives containing phenyl and phenacyl groups illustrates the compound's significance in understanding the relationship between structure and function in organic molecules. This knowledge is vital for designing molecules with desired properties, such as increased stability or reactivity, for specific applications (Cojocaru et al., 2013).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting potential anti-tubercular activity . Other related compounds have shown activity against the ribosomal s6 kinase p70S6Kβ (S6K2) .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit certain enzymes and proteins, which could potentially disrupt the normal functioning of the target organisms or cells .

Biochemical Pathways

Related compounds have been found to interact with various biochemical pathways, including those involved intuberculosis infection and protein synthesis .

Pharmacokinetics

The pyrrolidine ring, a common feature in this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing three-dimensional coverage due to the non-planarity of the ring .

Result of Action

Similar compounds have been found to exhibit significant inhibitory activity againstMycobacterium tuberculosis H37Ra and the ribosomal s6 kinase p70S6Kβ (S6K2) , suggesting potential anti-tubercular and anti-proliferative effects.

Action Environment

It’s worth noting that the biological activity of similar compounds can be influenced by various factors, including the spatial orientation of substituents and the different binding modes to enantioselective proteins .

Properties

IUPAC Name |

3-methoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2/c1-28-19-6-4-5-17(15-19)22(27)23-18-9-7-16(8-10-18)20-11-12-21(25-24-20)26-13-2-3-14-26/h4-12,15H,2-3,13-14H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENAJLONERLXIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B3013013.png)

![4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B3013023.png)

![Thiomorpholin-4-yl-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B3013028.png)

![[2-methoxy-5-(piperidylsulfonyl)phenyl]-N-(2-pyridyl)carboxamide](/img/structure/B3013029.png)

![N-(4-isopropylphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B3013033.png)

![6-Methylbenzo[d]isoxazol-3-amine](/img/structure/B3013036.png)